2-(Dichloroamino)-2-methylpropyl octanoate
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Overview
Description
2-(Dichloroamino)-2-methylpropyl octanoate is an organic compound characterized by the presence of a dichloroamino group attached to a methylpropyl chain, which is further esterified with octanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroamino)-2-methylpropyl octanoate typically involves the esterification of 2-(Dichloroamino)-2-methylpropanol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloroamino)-2-methylpropyl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the dichloroamino group to an amino group.
Substitution: The dichloroamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
2-(Dichloroamino)-2-methylpropyl octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dichloroamino)-2-methylpropyl octanoate involves its interaction with specific molecular targets and pathways. The dichloroamino group can participate in various biochemical reactions, potentially affecting enzyme activity or cellular processes. The ester linkage may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloroamino)-2-methylpropyl octanoate
- 2-(Dichloroamino)-2-methylpropyl hexanoate
- 2-(Dichloroamino)-2-methylpropyl decanoate
Uniqueness
2-(Dichloroamino)-2-methylpropyl octanoate is unique due to the presence of the dichloroamino group, which imparts distinct chemical reactivity and potential biological activity. The octanoate ester moiety also contributes to its unique physicochemical properties, such as solubility and stability.
Properties
CAS No. |
61542-27-6 |
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Molecular Formula |
C12H23Cl2NO2 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
[2-(dichloroamino)-2-methylpropyl] octanoate |
InChI |
InChI=1S/C12H23Cl2NO2/c1-4-5-6-7-8-9-11(16)17-10-12(2,3)15(13)14/h4-10H2,1-3H3 |
InChI Key |
GFXMZTNVVKEMPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(C)(C)N(Cl)Cl |
Origin of Product |
United States |
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